2-(methylsulfanyl)cyclopentane-1-carbonitrile, Mixture of diastereomers
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Overview
Description
2-(methylsulfanyl)cyclopentane-1-carbonitrile, mixture of diastereomers, is an organic compound with the molecular formula C7H11NS and a molecular weight of 141.23 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a methylsulfanyl group and a carbonitrile group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of cyclopentanone with methylthiol and a cyanide source under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 2-(methylsulfanyl)cyclopentane-1-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
2-(methylsulfanyl)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. The carbonitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)cyclopentane-1-carboxylic acid
- 2-(methylsulfanyl)cyclopentane-1-methanol
- 2-(methylsulfanyl)cyclopentane-1-amine
Uniqueness
2-(methylsulfanyl)cyclopentane-1-carbonitrile is unique due to the presence of both a methylsulfanyl group and a carbonitrile group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1183233-94-4 |
---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-methylsulfanylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H11NS/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-4H2,1H3 |
InChI Key |
QPYGJORCDHTOBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCC1C#N |
Purity |
95 |
Origin of Product |
United States |
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